1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea
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Overview
Description
1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene is converted into a cyclopropane ring using reagents like diazomethane or Simmons-Smith reagent.
Introduction of the methoxyethyl group: This step involves the alkylation of an alcohol with an appropriate alkyl halide under basic conditions.
Attachment of the thiophen-3-ylmethyl group: This can be done through a nucleophilic substitution reaction where a thiophene derivative is reacted with an appropriate electrophile.
Formation of the urea linkage: The final step involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the urea linkage can be reduced to form amines.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the field of oncology or infectious diseases.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(2-methoxyethyl)-1-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene ring.
1-Cyclopropyl-3-(2-methoxyethyl)-1-(pyridin-3-ylmethyl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-Cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other aromatic rings. This uniqueness can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-cyclopropyl-3-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-16-6-5-13-12(15)14(11-2-3-11)8-10-4-7-17-9-10/h4,7,9,11H,2-3,5-6,8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQKIBMOVFOKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N(CC1=CSC=C1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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